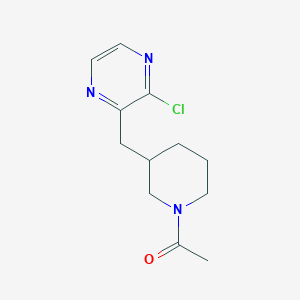
1-(3-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone
Vue d'ensemble
Description
“1-(3-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone” is a chemical compound with the molecular formula C12H16ClN3O and a molecular weight of 253.73 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a pyrazine ring via a methylene bridge . The pyrazine ring carries a chlorine atom .Physical And Chemical Properties Analysis
The boiling point and other specific physical and chemical properties of this compound are not provided in the search results .Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Antibacterial Activity : A study detailed the microwave-assisted synthesis of piperidine derivatives showing antibacterial activity, highlighting the method's efficiency and the compounds' potential as antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010). This method's relevance is the potential adaptability for synthesizing various piperidine-related compounds, including 1-(3-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone, for antibacterial purposes.
Spectroscopic Characterization and Biological Applications : Research on the synthesis, spectroscopic characterization, and biological evaluation of compounds involving piperidine and related structures has been conducted. For instance, a compound synthesized using a click chemistry approach was characterized and evaluated for cytotoxicity, indicating the potential for biological applications of similar compounds (Govindhan et al., 2017).
Antimicrobial and Cytotoxic Studies : Various studies have synthesized and evaluated the antimicrobial and cytotoxic activities of novel piperidine-containing compounds. These studies highlight the potential therapeutic applications of piperidine derivatives in treating infections and as anticancer agents (Gan, Fang, & Zhou, 2010).
Analgesic and Antiinflammatory Activities : Research into the analgesic and antiinflammatory activities of compounds related to piperidine and benzoxazolinone derivatives indicates the potential for developing new pain management and anti-inflammatory medications (Palaska, Ünlü, Erdogan, Şafak, Gumusel, & Sunal, 1993).
Orientations Futures
Propriétés
IUPAC Name |
1-[3-[(3-chloropyrazin-2-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-9(17)16-6-2-3-10(8-16)7-11-12(13)15-5-4-14-11/h4-5,10H,2-3,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQGCECQGZTQDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CC2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((3-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



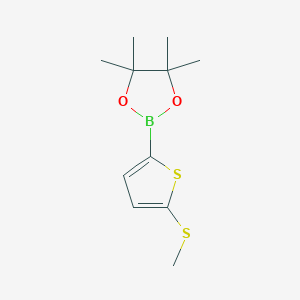
![Methyl 4-[(4-bromophenyl)methoxy]benzoate](/img/structure/B1399156.png)
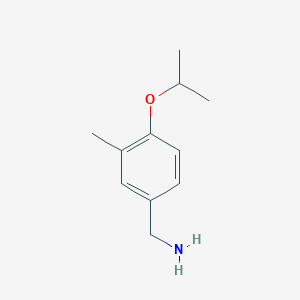
![2-[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]ethan-1-ol](/img/structure/B1399160.png)
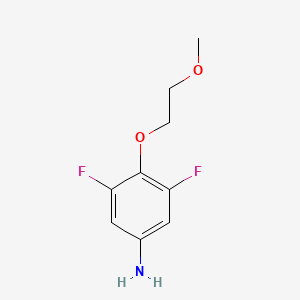
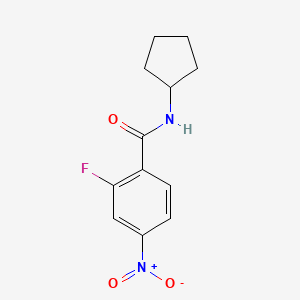
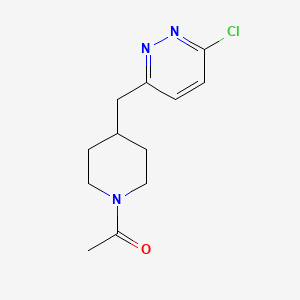
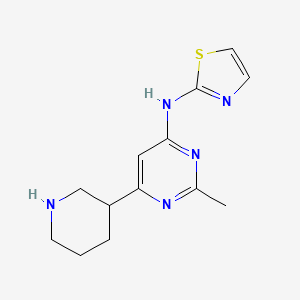
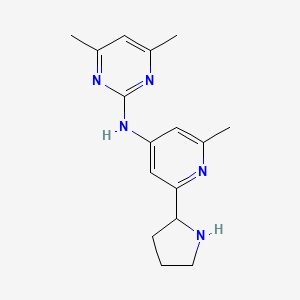
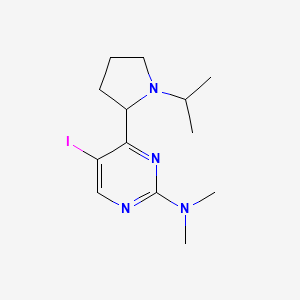
![1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone](/img/structure/B1399174.png)
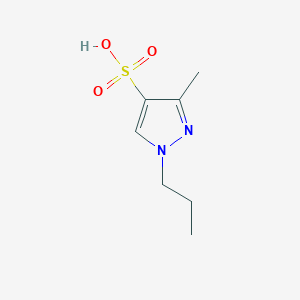
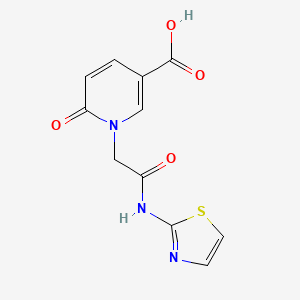
![(4,6-Dimethyl-pyrimidin-2-yl)-(1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-yl)-amine](/img/structure/B1399178.png)